N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Descripción
This compound features a pyridazine core substituted at the 3-position with a cyclopropanecarboxamide group and at the 6-position with a sulfanyl-linked 2-(dimethylamino)ethyl chain.
Propiedades
IUPAC Name |
N-[6-[2-(dimethylamino)ethylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-16(2)7-8-18-11-6-5-10(14-15-11)13-12(17)9-3-4-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYLDXYTSCKMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NN=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C16H20N4OS
- Molecular Weight : 320.42 g/mol
- IUPAC Name : N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
The compound features a pyridazine ring, a cyclopropane moiety, and a dimethylaminoethyl sulfanyl group, which contribute to its unique pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structural frameworks can inhibit tumor cell proliferation in various cancer types.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, reporting IC50 values indicating potent activity against breast and lung cancer cells.
- Animal Models : In vivo studies using mouse models demonstrated that administration of similar compounds resulted in tumor regression and increased survival rates compared to control groups.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : Compounds with a pyridazine structure have been shown to interfere with DNA synthesis and cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell signaling pathways.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide. Preliminary data suggest favorable properties:
- Absorption : High bioavailability due to the presence of a dimethylamino group.
- Metabolism : Likely metabolized via cytochrome P450 enzymes.
- Excretion : Primarily eliminated through renal pathways.
Comparative Analysis
| Compound Name | Molecular Weight | Antitumor Activity | Mechanism |
|---|---|---|---|
| N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide | 320.42 g/mol | Significant | DNA synthesis inhibition |
| Related Compound A | 315.40 g/mol | Moderate | Apoptosis induction |
| Related Compound B | 330.50 g/mol | High | Kinase inhibition |
Future Directions
Further research is warranted to fully elucidate the biological activity and therapeutic potential of N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide. Key areas for exploration include:
- Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity against target tumors.
Comparación Con Compuestos Similares
Research Findings and Hypotheses
- The dimethylaminoethyl chain could improve blood-brain barrier penetration compared to Tozasertib .
- BG01269 : The benzamide group may reduce potency compared to cyclopropanecarboxamide derivatives but increase synthetic accessibility .
- Contradictions : While Tozasertib’s pyrimidine core is associated with kinase inhibition, the target compound’s pyridazine core might favor different ATP-binding pocket interactions. Experimental validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
